alpha-Bromostyrene
Overview
Description
Alpha-Bromostyrene, also known as (1-Bromoethenyl)-benzene, is a clear yellow liquid . It is a useful synthetic intermediate used in the synthesis of various chemical compounds such as Potassium (1-Phenylcyclopropyl)trifluoroborate .
Synthesis Analysis
Alpha-Bromostyrene can be synthesized through various methods. One such method involves a microwave-assisted hydrobromination reaction . In this procedure, a mixture of solvent, lithium bromide (LiBr), and tetraethylammonium bromide (TEAB) is subjected to microwave irradiation . Another method involves the catalytic Hunsdiecker reaction (CHR) of cinnamic acid .Molecular Structure Analysis
The molecular formula of alpha-Bromostyrene is C8H7Br . The IUPAC name is 1-bromoethenylbenzene . The InChI and Canonical SMILES areInChI=1S/C8H7Br/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H2
and C=C(C1=CC=CC=C1)Br
respectively . Chemical Reactions Analysis
Alpha-Bromostyrene has been used in photo-induced trifunctionalization via remote radical migration reactions of tetracoordinate boron species . In this reaction, in situ generated tetracoordinated boron species decomposed into both alkyl radicals and boron species under visible light irradiation .Physical And Chemical Properties Analysis
Alpha-Bromostyrene has a molecular weight of 183.04 g/mol . It has a boiling point of 67-70 °C at 4 mmHg . The density is 1.41 g/mL at 25 °C .Scientific Research Applications
Radical Coupling with Ethers and Amines
Alpha-Bromostyrene has been used in radical coupling reactions with ethers and tertiary amines. This reaction, mediated by Me2Zn/O2 and MnCl2, introduces the styryl group in the alpha position, proceeding via a radical addition-elimination mechanism. The process achieves moderate to good yields of pure E isomers and is applicable to a range of ethers/amines and substituted beta-bromostyrenes (Sølvhøj et al., 2015).
Molecular Structure Analysis
The molecular structures of 2-bromostyrene and (E)β-bromostyrene have been explored using gas-phase electron diffraction and ab initio molecular orbital calculations. These studies provide insights into the bond distances and angles, demonstrating non-planar conformations in these molecules (Shen et al., 2001).
Synthesis of Diarylbutadienes and Hexatrienes
Alpha-Bromostyrene derivatives have been used in palladium-catalyzed reactions with cinnamic acids, resulting in the synthesis of alpha, omega-diarylbutadienes and hexatrienes. Some of these products exhibit solid-state fluorescence, indicating potential applications in materials science (Yamashita et al., 2010).
Stereocontrolled Z and E Production
Research has focused on the stereocontrolled production of Z- and E-alpha, alpha-difluorine-substituted phenyl butenoates. This involves the addition of CF2CO2Et to phenylacetylene or beta-bromostyrene, demonstrating alpha-Bromostyrene's role in controlled stereochemistry (Ghattas et al., 2006).
Photochemical Generation of Vinyl Cations and Radicals
(E)-Bromostyrene has been used in photochemical studies to generate primary vinyl cations and radicals. This research provides insights into the mechanisms of formation and reactions of these intermediates, contributing to our understanding of photochemistry in organic compounds (Gronheid et al., 2003).
Catalyst in Atom Transfer Radical Polymerization
Four-coordinate iron complexes with alpha-bromostyrene have been shown to be efficient catalysts in atom transfer radical polymerization of styrene. This has implications for polymer science, particularly in developing well-controlled polymerization processes (Gibson et al., 2002).
Safety And Hazards
Future Directions
Alpha-Bromostyrene is primarily used as a reactant for synthesizing other chemical compounds . Its future directions could involve its use in new synthetic methods and reactions, as well as in the synthesis of new chemical compounds.
Relevant Papers
- “Photo-induced trifunctionalization of bromostyrenes via remote radical migration reactions of tetracoordinate boron species” published in Nature Communications .
- “Stability Enhancement of Iron-based Perovskite Catalysts by A-site Substitution for Oxidative Transposition of α-Bromostyrene to Phenacyl Bromide” published in Chemistry Europe .
properties
IUPAC Name |
1-bromoethenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXJYTZCORKVNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70243366 | |
Record name | Styrene, alpha-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70243366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Bromostyrene | |
CAS RN |
98-81-7 | |
Record name | α-Bromostyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Bromostyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Styrene, alpha-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70243366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-bromostyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.457 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-BROMOSTYRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF0SJ1821N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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